1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one chemical structure and CAS number
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one chemical structure and CAS number
An In-depth Technical Guide to 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one: A Versatile Heterocyclic Ketone Building Block
Executive Summary: This document provides a comprehensive technical overview of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, a substituted pyridine derivative with significant potential as a key intermediate in synthetic and medicinal chemistry. While this specific isomer is not widely documented in public chemical databases, its structural motifs—a chlorinated pyridine ring and an acetyl group—are prevalent in a multitude of biologically active molecules. This guide covers its chemical structure, physicochemical properties, a proposed synthetic pathway, and its prospective applications in drug discovery and materials science, tailored for researchers and drug development professionals.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. The introduction of specific substituents, such as halogens and alkyl groups, modulates the electronic and steric properties of the ring, enabling fine-tuning of a molecule's pharmacological profile. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one represents a unique, albeit under-explored, combination of these features, positioning it as a valuable synthon for accessing novel chemical matter. The chloro-substituent provides a handle for cross-coupling reactions, the methyl group influences solubility and steric interactions, and the acetyl moiety serves as a versatile point for further chemical elaboration.
Chemical Identity and Structure
The precise arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and potential applications. The structure is confirmed by its IUPAC name and various chemical identifiers.
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IUPAC Name: 1-(5-chloro-2-methylpyridin-4-yl)ethanone
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Molecular Formula: C₈H₈ClNO
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Canonical SMILES: CC1=CC(=C(C=N1)Cl)C(=O)C[1]
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InChI Key: SGYDHYOKFNNOLD-UHFFFAOYSA-N[1]
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
Physicochemical Properties
The predicted physicochemical properties of this compound provide insights into its behavior in various chemical and biological systems. These values are computationally derived and are essential for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 169.61 g/mol | PubChem |
| Monoisotopic Mass | 169.02943 Da | PubChem[1] |
| XlogP (Predicted) | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Manufacturing Insights
As public literature on the synthesis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is unavailable, a plausible synthetic route is proposed based on established heterocyclic chemistry principles. The key challenge is the regioselective introduction of the acetyl group at the C4 position of the substituted pyridine ring.
A potential approach involves the directed ortho-metalation (DoM) of a suitable pyridine precursor. This strategy offers high regiocontrol, which is often difficult to achieve with classical electrophilic substitution reactions on pyridine rings.
Proposed Synthetic Workflow:
Caption: Proposed directed ortho-metalation synthesis workflow.
Methodology Explained:
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Directed Metalation (Step 1): The starting material, 5-chloro-2-methylpyridine, is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The chlorine atom at C5 can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent C4 position. The methyl group at C2 provides additional activation and steric influence.
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Acylation (Step 2): The resulting highly reactive 4-lithiated intermediate is then quenched with an acylating agent. N,N-Dimethylacetamide is a suitable choice as it effectively transfers the acetyl group to the carbanion. An acidic workup then yields the final product, 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one.
This self-validating protocol is designed for high regioselectivity, minimizing the formation of other isomers that might arise from less controlled methods like Friedel-Crafts acylation.
Applications in Research and Drug Development
The true value of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one lies in its potential as a versatile intermediate. Its functional groups are poised for a variety of subsequent chemical transformations.
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Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The acetyl group can be elaborated into more complex side chains to target specific pockets of the ATP-binding site.
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Precursor for GPCR Ligands: G-protein-coupled receptors (GPCRs) are a major class of drug targets. The structure of this compound could serve as a starting point for building novel agonists or antagonists for receptors where a substituted aromatic core is required for activity.
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Cross-Coupling Reactions: The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or amine substituents, rapidly generating libraries of new compounds for screening.
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Condensation Chemistry: The carbonyl group of the acetyl moiety is a reactive handle for condensation reactions to form heterocycles like pyrazoles, isoxazoles, or pyrimidines, further expanding the accessible chemical space.
Safety and Handling
As this compound lacks a specific Safety Data Sheet (SDS), researchers must handle it with the precautions appropriate for a novel, potentially hazardous chemical. Based on structurally related compounds, the following hazards should be anticipated:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Protocols:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a promising, though currently underutilized, chemical building block. Its unique substitution pattern offers a rich platform for synthetic diversification. For drug development professionals and medicinal chemists, this compound represents an opportunity to explore novel chemical space and develop new molecular entities targeting a range of diseases. Its value lies not in its own bioactivity, but in the vast potential it unlocks as a starting material for more complex and potent molecules.
References
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PubChem. 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
